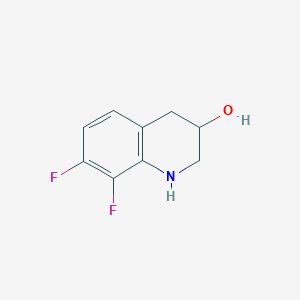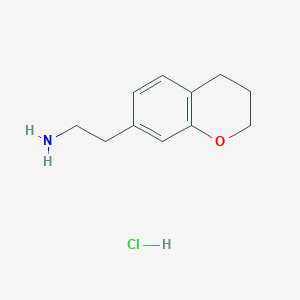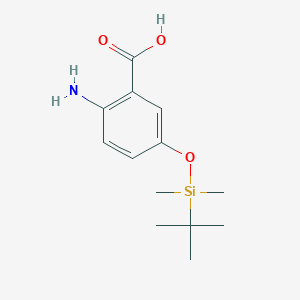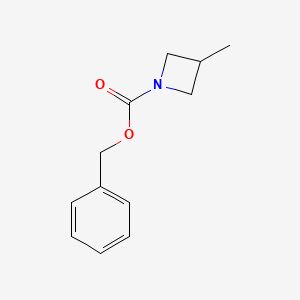![molecular formula C22H19N3O5S B13452310 4-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydro-1-methyl-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B13452310.png)
4-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydro-1-methyl-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydro-1-methyl-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid is a complex organic compound that belongs to the class of benzodioxole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a benzodioxole moiety fused with a pyrazolo-thiazepine ring system, makes it a subject of interest in various scientific research fields.
准备方法
The synthesis of 4-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydro-1-methyl-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the benzodioxole ring, followed by the construction of the pyrazolo-thiazepine core. Key reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring in the benzodioxole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Hydrolysis: The ester or amide functionalities in the compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.
Common reagents and conditions used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions depend on the specific reaction conditions and the functional groups present in the compound.
科学研究应用
4-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydro-1-methyl-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition, antimicrobial properties, and cytotoxic effects against cancer cells.
Medicine: It is investigated for its potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydro-1-methyl-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, such as cyclooxygenase (COX), by binding to the active site and preventing the formation of pro-inflammatory mediators. Additionally, it may interact with cellular receptors and signaling pathways, leading to the modulation of various biological processes, such as cell proliferation, apoptosis, and immune response.
相似化合物的比较
Similar compounds to 4-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydro-1-methyl-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid include other benzodioxole derivatives and pyrazolo-thiazepine compounds. These compounds share structural similarities but may differ in their biological activities and chemical properties. For example:
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): A synthetic cathinone with stimulant effects.
1,3-Benzodioxole-5-butanoic acid: A simpler benzodioxole derivative with different chemical properties.
属性
分子式 |
C22H19N3O5S |
|---|---|
分子量 |
437.5 g/mol |
IUPAC 名称 |
2-[4-(1,3-benzodioxol-5-yl)-1-methyl-7-oxo-3-phenyl-4H-pyrazolo[3,4-e][1,4]thiazepin-8-yl]acetic acid |
InChI |
InChI=1S/C22H19N3O5S/c1-24-22-19(20(23-24)13-5-3-2-4-6-13)21(31-11-17(26)25(22)10-18(27)28)14-7-8-15-16(9-14)30-12-29-15/h2-9,21H,10-12H2,1H3,(H,27,28) |
InChI 键 |
RIZREZBKDAJKKP-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(SCC(=O)N2CC(=O)O)C3=CC4=C(C=C3)OCO4)C(=N1)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,8-Diazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene-10-carboxylic acid](/img/structure/B13452236.png)
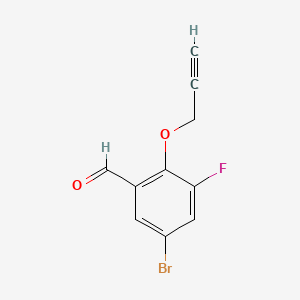
![Spiro[2.2]pentan-1-ol](/img/structure/B13452247.png)
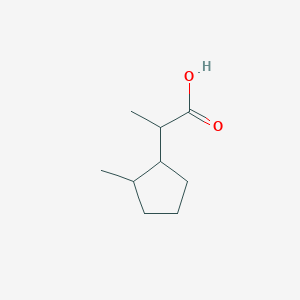

![2-[2,6-Bis(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B13452259.png)




